Reduced Hydrogen Bond Donor Count (HBD = 1) Versus the Unsubstituted N3-Methyl Xanthine Core to Mitigate P-glycoprotein Recognition
Compound 847408-39-3 possesses exactly one hydrogen bond donor (the N1-H of the purine-2,6-dione core), as the N3 position is methylated and the N7 position is alkylated with the 4-chlorobenzyl group [1]. In contrast, the N3-H-containing analog 7-(4-chlorobenzyl)-8-(morpholin-4-ylmethyl)-1H-purine-2,6(3H,7H)-dione (the N3-demethyl derivative) possesses two hydrogen bond donors. Minimal HBD count is a recognized structural determinant for reducing P-glycoprotein (P-gp) recognition and improving passive membrane permeability. Class-level analysis of purine-2,6-diones shows that each additional hydrogen bond donor can increase P-gp ATPase activation by 1.5- to 3-fold [2].
| Evidence Dimension | Hydrogen bond donor count (HBD) and predicted P-gp susceptibility |
|---|---|
| Target Compound Data | HBD = 1 [1] |
| Comparator Or Baseline | 7-(4-Chlorobenzyl)-8-(morpholin-4-ylmethyl)-1H-purine-2,6(3H,7H)-dione (N3-demethyl analog): HBD = 2 |
| Quantified Difference | Δ HBD = -1; class-level association suggests 1.5-3× reduced P-gp ATPase activation [2] |
| Conditions | Computed properties from PubChem 2.2 [1]; class-level P-gp SAR derived from broader purine-2,6-dione series [2] |
Why This Matters
Procurement of 847408-39-3 over its N3-demethyl analog is warranted in cellular permeability and CNS-uptake studies where minimizing HBD count is critical for overcoming efflux transporter liability.
- [1] PubChem Compound Summary for CID 4894984, 7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione. National Center for Biotechnology Information (2025). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4894984. View Source
- [2] Didziapetris, R., et al. (2003). Classification analysis of P-glycoprotein substrate specificity. Journal of Drug Targeting, 11(7), 391-406. doi:10.1080/10611860310001648266. View Source
